1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine
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Overview
Description
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-7-methoxyacridine followed by phenoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and phenoxylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of automated systems helps in monitoring reaction parameters and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted acridines with varied functional groups.
Scientific Research Applications
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to inhibition of DNA replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exhibiting potential anticancer activity.
Comparison with Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation properties.
Uniqueness: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine stands out due to its specific substituents, which may enhance its binding affinity to DNA and its overall biological activity. The presence of the chloro, methoxy, and nitro groups can influence its chemical reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
134039-84-2 |
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Molecular Formula |
C20H13ClN2O4 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |
InChI Key |
VNBOHVYRKJDEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
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